Methyl m-(methylcarbamoyloxy)benzoate
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Overview
Description
Methyl m-(methylcarbamoyloxy)benzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid where the carboxyl group is modified with a methyl carbamate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with m-hydroxybenzoic acid as the starting material.
Reaction Steps: The hydroxyl group of m-hydroxybenzoic acid is first converted to a methoxy group using methanol in the presence of an acid catalyst. The resulting m-methoxybenzoic acid is then treated with methyl isocyanate to introduce the methyl carbamate group, forming this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Different substituted benzoic acids.
Scientific Research Applications
Methyl m-(methylcarbamoyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: It is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism by which Methyl m-(methylcarbamoyloxy)benzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Methyl m-(methylcarbamoyloxy)thioacetimidate: A structurally related compound used as an insecticide.
Methyl m-(methylcarbamoyloxy)acetate:
Uniqueness: Methyl m-(methylcarbamoyloxy)benzoate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as a versatile intermediate in organic synthesis sets it apart from similar compounds.
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Properties
IUPAC Name |
methyl 3-(methylcarbamoyloxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11-10(13)15-8-5-3-4-7(6-8)9(12)14-2/h3-6H,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQOQRAYTYSFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875932 |
Source
|
Record name | N-Me-3-carboMeO phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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